Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It features a furan ring attached to a benzoate structure, which is further substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate typically involves the reaction of 2-(furan-2-yl)ethenyl derivatives with 6-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and coupling reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzoate derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methoxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(furan-2-yl)ethenyl]-benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 2-[2-(furan-2-yl)ethenyl]-4-methoxybenzoate: The methoxy group is positioned differently, potentially altering its chemical properties and interactions.
Methyl 2-[2-(furan-2-yl)ethenyl]-6-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, which can significantly change its solubility and reactivity.
Uniqueness
Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-7-3-5-11(14(13)15(16)18-2)8-9-12-6-4-10-19-12/h3-10H,1-2H3 |
InChI Key |
IKGPQBPQOFGKKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.